

Chromane Analogs: A Comparative Efficacy and Safety Analysis

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Compound of Interest

Compound Name: *Chromane*

Cat. No.: *B1220400*

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The **chromane** scaffold is a privileged heterocyclic motif found in a diverse range of natural products and synthetic molecules, exhibiting a wide array of pharmacological activities. This guide provides a comparative analysis of the efficacy and safety of various **chromane** analogs across key therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders. The information presented is collated from preclinical studies to offer an objective overview supported by experimental data.

Efficacy Analysis

The therapeutic potential of **chromane** analogs has been demonstrated through their potent activity in various in vitro assays. The following tables summarize the efficacy data for different classes of **chromane** derivatives.

Anticancer Activity

Chromane derivatives have shown significant cytotoxic effects against a variety of human cancer cell lines. Their mechanisms of action often involve the induction of apoptosis and inhibition of key signaling pathways implicated in cancer progression.^{[1][2]}

Compound/Analog Class	Cancer Cell Line	Efficacy Metric (μM)	Reference(s)
2-Amino-4-aryl-4H-chromene	HepG2 (Liver), T47D (Breast), HCT116 (Colon)	IC50: 0.055, 0.060, 0.050, respectively	[3]
3-Benzylidene flavanones/chroman-4-ones	Colon Cancer Cell Lines	IC50: ~8–30	[4]
Chromane Carboxamide Analog 5k	MCF-7 (Breast)	GI50: 40.9	[5]
Chromane Carboxamide Analog 5l	MCF-7 (Breast)	GI50: 41.1	[5]
Chromane Derivative 6i	MCF-7 (Breast)	GI50: 34.7	[6]
Chromene Azo Derivative 4a	Multiple Cell Lines	IC50: 0.3 - 2	[7]
Chromene Azo Derivative 4b	Multiple Cell Lines	IC50: 0.3 - 2	[7]
Chromene Azo Derivative 4c	Multiple Cell Lines	IC50: 0.3 - 2	[7]
Chromene Azo Derivative 7c	Multiple Cell Lines	IC50: 0.3 - 2	[7]
3-Chlorophenylchromanone derivative (B2)	A549 (Lung)	Lower IC50 than normal cells	[8]

IC50: Half-maximal inhibitory concentration. GI50: 50% growth inhibition.

Antimicrobial Activity

Several **chromane** derivatives have been evaluated for their ability to inhibit the growth of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key parameter for assessing antimicrobial potency.

Compound/Analog Class	Microbial Strain	Efficacy Metric (µg/mL)	Reference(s)
Chroman-4-one derivatives (1, 2, 21)	Candida species	More potent than positive control	[1][9]
Spiropyrrolidine-chromanone hybrid (9d)	B. subtilis, S. epidermis, E. coli, K. pneumoniae, P. aeruginosa	Increased antibacterial activity	[1]
Chromene Azo Derivative 4b	Various pathogens	MIC: 0.007 - 3.9	[7]
Chromene Azo Derivative 4c	Various pathogens	MIC: 0.007 - 3.9	[7]
Chromene Azo Derivative 13e	Various pathogens	MIC: 0.007 - 3.9	[7]
Chromene Azo Derivative 13i	Various pathogens	MIC: 0.007 - 3.9	[7]
Tri-halogenated 3-nitro-2H-chromenes	Multidrug-resistant S. aureus and S. epidermidis	MIC: 1 - 8	[10]
Chroman Carboxamide Derivatives	Gram-negative bacteria	MIC: 12.5 - 100	[11]
Chroman-4-one ester derivative 8a	C. albicans, A. niger, A. flavus	MIC: 0.98, 3.90, 3.90, respectively	[12]

MIC: Minimum Inhibitory Concentration.

Neuroprotective Activity

Chromane derivatives have emerged as promising candidates for the treatment of neurodegenerative diseases such as Alzheimer's disease.[2] Their neuroprotective effects are often attributed to their antioxidant properties and their ability to modulate key enzymes and signaling pathways in the central nervous system.

Compound/Analog Class	Assay/Model	Efficacy Metric (μM)	Reference(s)
Amino-7,8-dihydro-4H-chromenone (4k)	Butyrylcholinesterase (BChE) inhibition	IC50: 0.65	[13]
Substituted chroman-4-one derivatives	Sirtuin 2 (SIRT2) inhibition	IC50: Low micromolar range	[13][14]
CholesteroNitron ChN2	Oxidative stress in SH-SY5Y cells	EC50: Data available	[15]
QuinolylNitron QN23	Oxidative stress in SH-SY5Y cells	EC50: Data available	[15]
Homo-bis-nitrones (HBNs)	Ischemia in neuroblastoma cells	EC50: Varies by analog	[16]

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.

Safety Analysis

Preliminary safety data for some **chromane** analogs suggest a favorable therapeutic window. However, comprehensive in vivo toxicity studies are limited.

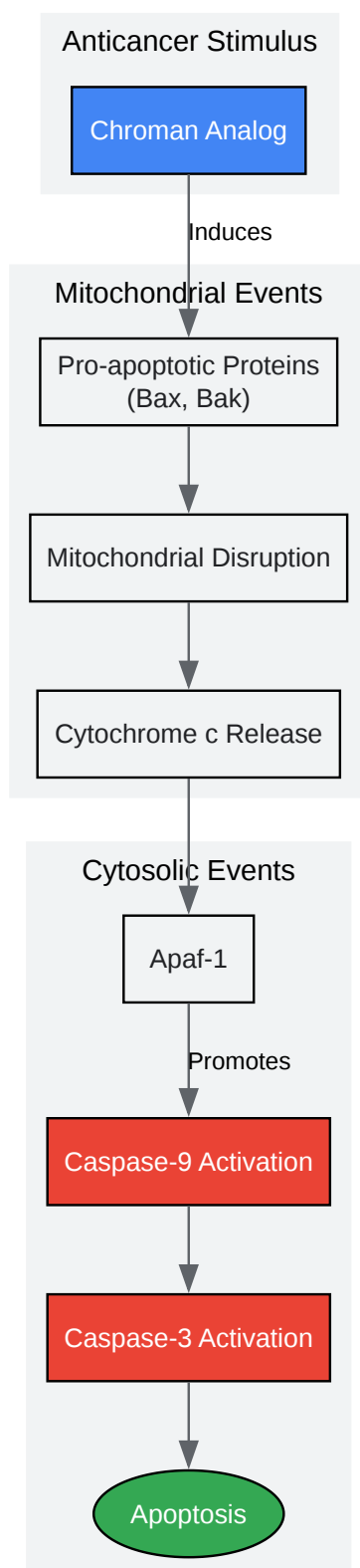
Compound/Analog Class	Safety Data	Reference(s)
Tri-halogenated 3-nitro-2H-chromene 5s	Good safety profile	[10]
1,5-Benzothiazepine derivatives	LD50 (mice): 2039 - 4786 mg/kg	[17]
YLS010	LD50 (mice): 351.92–390.07 mg/kg	[18]
2155-14 and 2155-18	Not toxic at 50 mg/kg/day for 21 days in mice	[19]

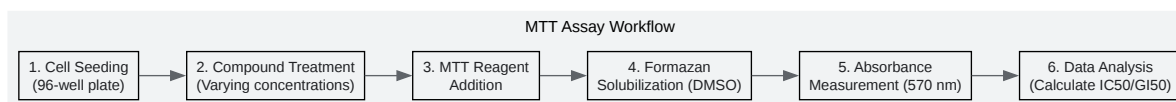
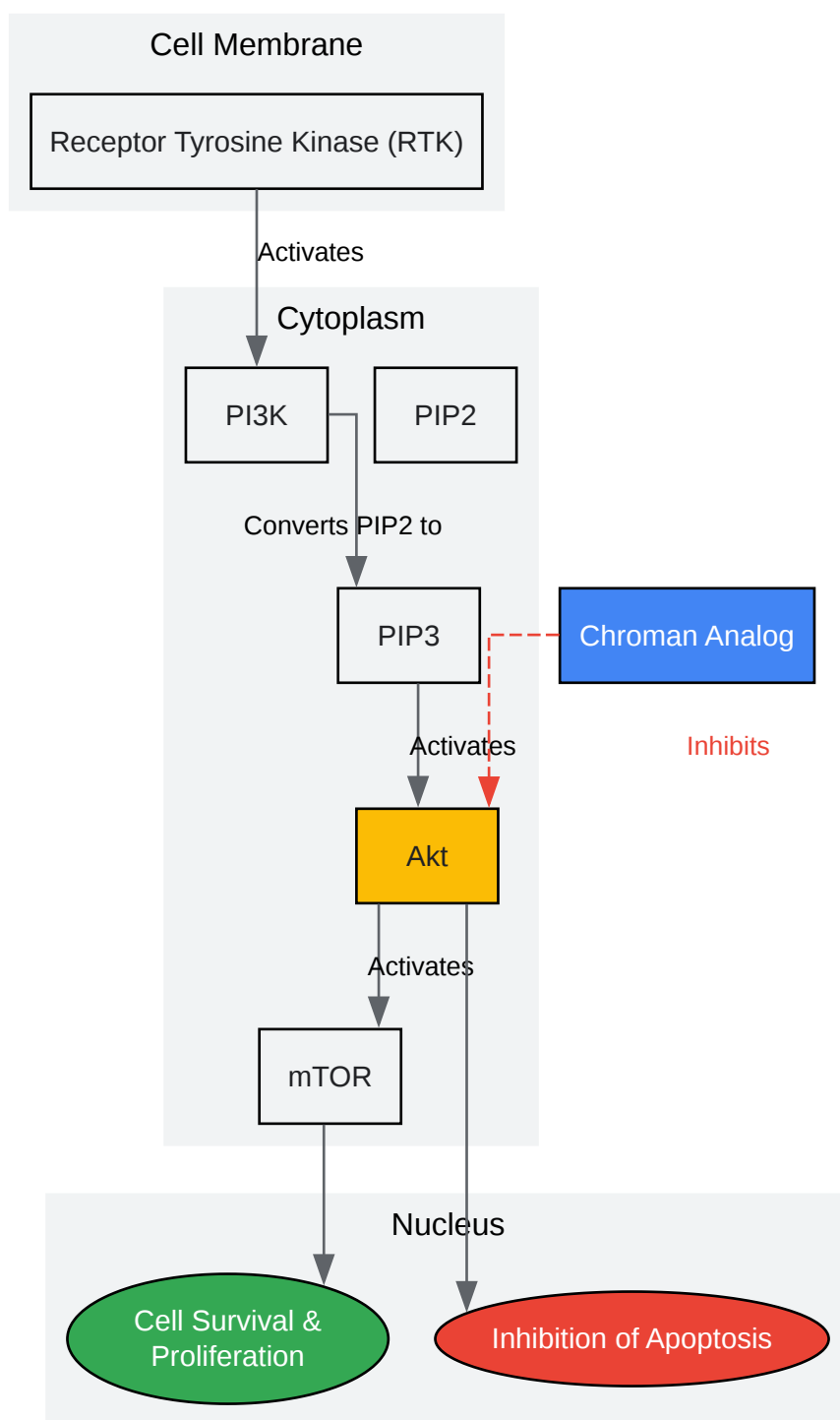
LD50: The dose that is lethal to 50% of the tested animal population.

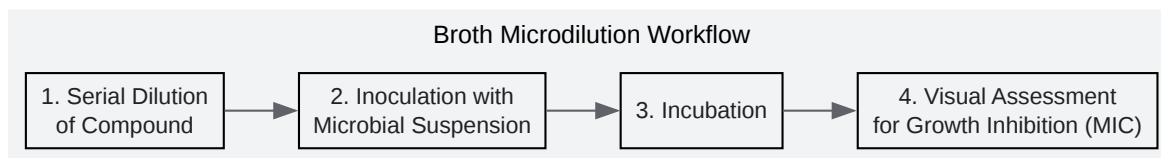
Key Signaling Pathways and Mechanisms of Action

Intrinsic Apoptosis Pathway

Many **chromane** analogs exert their anticancer effects by inducing programmed cell death, or apoptosis, through the intrinsic (mitochondrial) pathway. This involves the activation of initiator caspase-9 and executioner caspase-3.[\[3\]](#)[\[20\]](#)







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